molecular formula C10H14N6O3 B014560 2-Amino-2'-deoxyadenosine CAS No. 4546-70-7

2-Amino-2'-deoxyadenosine

Cat. No. B014560
CAS RN: 4546-70-7
M. Wt: 266.26 g/mol
InChI Key: NOLHIMIFXOBLFF-KVQBGUIXSA-N
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Description

2’-Amino-2’-deoxyadenosine (2’-AdA) is an analogue of adenosine where the ribose 2’-hydroxyl group is replaced by an amino group . It can be used as a starting material for the synthesis of 2’-amino nucleotides .


Synthesis Analysis

2’-AdA can be synthesized from adenosine . A polymer-assisted solution-phase (PASP) synthesis of lead structure analogues has been described . The chemoselective attack of weakly nucleophilic amino groups on the N-alkylated N-acyl sulfonamide linker allows for the synthesis of amides in high yields without the need for protection of primary and secondary hydroxyl functions .


Molecular Structure Analysis

The molecular formula of 2’-AdA is C10H14N6O3 . It has four defined stereocenters . The structure consists of a purine linked to a ribose which lacks a hydroxyl group at position 2 .


Chemical Reactions Analysis

2’-AdA can be used as a starting material for the synthesis of 2’-amino nucleotides . The compound can be converted to nucleotides that serve as substrates for incorporation into nucleic acids by polymerases in place of (d)AMP .


Physical And Chemical Properties Analysis

2’-AdA is a white to pale yellow to pale cream powder . It is soluble in DMSO . The average mass is 266.257 Da and the monoisotopic mass is 266.112732 Da .

Scientific Research Applications

Noncanonical DNA Polymerization

2-Amino-2’-deoxyadenosine (also known as aminoadenine) plays a crucial role in noncanonical DNA polymerization by aminoadenine-based siphoviruses . Certain DNA viruses that infect hosts as diverse as cyanobacteria, proteobacteria, and actinobacteria exhibit wholesale substitution of aminoadenine for adenine, thereby forming three hydrogen bonds with thymine and violating Watson-Crick pairing rules .

Biosynthesis Enzyme Production

Aminoadenine-encoded DNA polymerases, homologous to the Klenow fragment of bacterial DNA polymerase I, were found to preferentially select for aminoadenine instead of adenine in deoxynucleoside triphosphate incorporation templated by thymine . This suggests that aminoadenine has propagated in DNA alongside adenine since archaic stages of evolution .

RNA Solid-Phase Synthesis

2-Amino-2’-deoxyadenosine phosphoramidite is a building block for automated RNA solid-phase synthesis . The 2′-amino-modified RNA finds applications in the evaluation of hydrogen-bond networks in folded RNA, such as riboswitches or ribozymes .

Comparative Study on Self-Cleaving Pistol Ribozymes

The 2′-amino-2′-deoxyadenosine building block has been implemented in a comparative study on self-cleaving pistol ribozymes to shed light on structural versus catalytic roles of active-site 2′-OH groups in the reaction mechanism .

Energy Source under Energy Stress Conditions

2′-Deoxyadenosine is used by some cells as an energy source under energy stress conditions . It is also used to affect cAMP levels .

Synthesis of 2′-Amino Nucleotides

2′-AdA can be used as starting material for the synthesis of 2′-amino nucleotides . This has applications in various biological processes .

Safety and Hazards

When handling 2’-AdA, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The biosynthesis of 2’-AdA highlights a single gene cluster responsible for two independent pathways in Actinomadura sp. Strain ATCC 39365 . This could provide a basis for further rational pathway engineering of 2’-AdA production .

properties

IUPAC Name

(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O3/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H4,11,12,14,15)/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLHIMIFXOBLFF-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2'-deoxyadenosine

CAS RN

4546-70-7
Record name 2-Amino-2′-deoxyadenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4546-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Diaminopurinedeoxyriboside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004546707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-AMINO-2'-DEOXYADENOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZPH2F1JHR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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